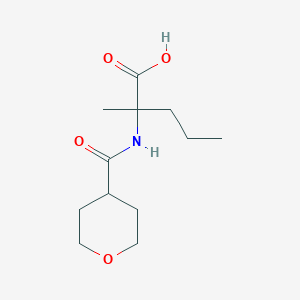![molecular formula C12H13ClFNO4S B7557062 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557062.png)
2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CFM-2, is a chemical compound that has been studied for its potential use as a therapeutic agent. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic properties.
Mécanisme D'action
2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of inflammatory diseases. 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has several advantages for lab experiments. It has high purity and stability, making it easy to handle and store. It also has a well-defined mechanism of action, which allows for precise experimentation. However, 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One potential direction is the development of new formulations of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid that improve its solubility and bioavailability, thereby increasing its efficacy in vivo. Another potential direction is the study of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anti-cancer effects. Additionally, the study of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in animal models of inflammatory diseases and cancer can provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves several steps, including the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with cyclopropylmethylamine to form an intermediate, which is then reacted with glycine to produce 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. This synthesis method has been optimized to produce high yields of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid with high purity.
Applications De Recherche Scientifique
2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[(3-chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4S/c13-9-2-1-3-10(12(9)14)20(18,19)15(7-11(16)17)6-8-4-5-8/h1-3,8H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWHJFCFCJVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557032.png)
![2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557057.png)
![2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557070.png)
![2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557072.png)
![2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557077.png)